molecular formula C7H4ClIN2O B3295164 4-Chloro-6-hydroxy-3-iodo-1H-indazole CAS No. 887569-84-8

4-Chloro-6-hydroxy-3-iodo-1H-indazole

Cat. No. B3295164
CAS RN: 887569-84-8
M. Wt: 294.48 g/mol
InChI Key: CXCPPMJDTPZXSU-UHFFFAOYSA-N
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Description

“4-Chloro-6-hydroxy-3-iodo-1H-indazole” is a chemical compound with the molecular formula C7H4ClIN2O . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its molecular formula, C7H4ClIN2O. It contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The compound is substituted at the 4th position with a chlorine atom, at the 6th position with a hydroxy group, and at the 3rd position with an iodine atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available literature, indazole derivatives are known to participate in various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Future Directions

The future directions for research on “4-Chloro-6-hydroxy-3-iodo-1H-indazole” and similar compounds could involve further exploration of their synthesis methods, investigation of their chemical reactions, and study of their potential medicinal applications .

properties

IUPAC Name

4-chloro-3-iodo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCPPMJDTPZXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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